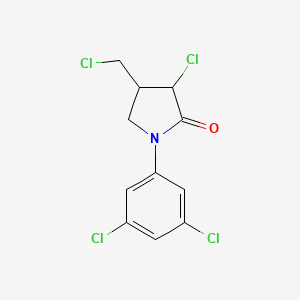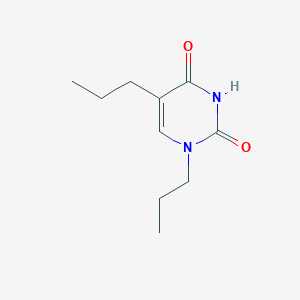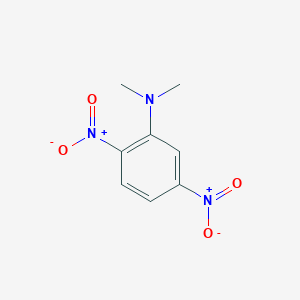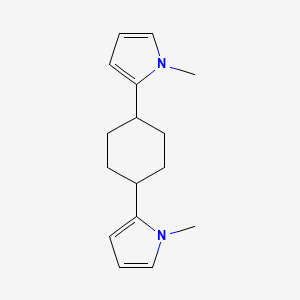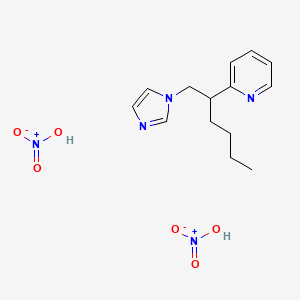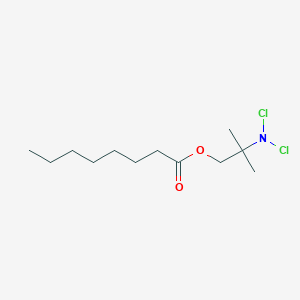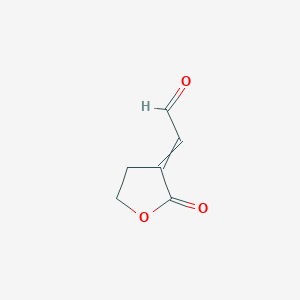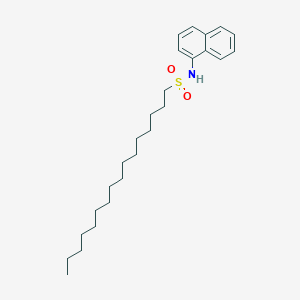
N-(Naphthalen-1-YL)hexadecane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Naphthalen-1-YL)hexadecane-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. This compound features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, attached to a hexadecane chain via a sulfonamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Naphthalen-1-YL)hexadecane-1-sulfonamide typically involves the reaction of naphthalene-1-sulfonyl chloride with hexadecylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of hexadecylamine attacks the sulfonyl chloride group, resulting in the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Naphthalen-1-YL)hexadecane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the naphthalene ring can be substituted with various functional groups such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or alkylated naphthalene derivatives.
Applications De Recherche Scientifique
N-(Naphthalen-1-YL)hexadecane-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs with sulfonamide functionality.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of N-(Naphthalen-1-YL)hexadecane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired biological effects. For example, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria, thereby exhibiting antimicrobial activity.
Comparaison Avec Des Composés Similaires
N-(Naphthalen-1-YL)hexadecane-1-sulfonamide can be compared with other sulfonamide compounds such as:
Naphthalene-1-sulfonamide: Lacks the hexadecane chain, resulting in different physical and chemical properties.
Hexadecane-1-sulfonamide: Lacks the naphthalene ring, leading to different biological activities.
N-(Naphthalen-1-YL)butane-1-sulfonamide: Has a shorter alkyl chain, which can affect its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of the naphthalene ring and the long hexadecane chain, which imparts distinct physical, chemical, and biological properties.
Propriétés
Numéro CAS |
61295-94-1 |
|---|---|
Formule moléculaire |
C26H41NO2S |
Poids moléculaire |
431.7 g/mol |
Nom IUPAC |
N-naphthalen-1-ylhexadecane-1-sulfonamide |
InChI |
InChI=1S/C26H41NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-23-30(28,29)27-26-22-18-20-24-19-15-16-21-25(24)26/h15-16,18-22,27H,2-14,17,23H2,1H3 |
Clé InChI |
CSDIPHVZNIDIGD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCS(=O)(=O)NC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


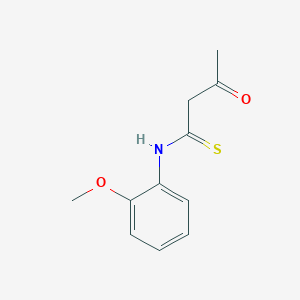

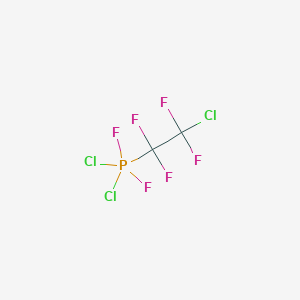
![4,4'-[(E)-Diazenediyl]bis(2-chlorobenzoic acid)](/img/structure/B14585369.png)
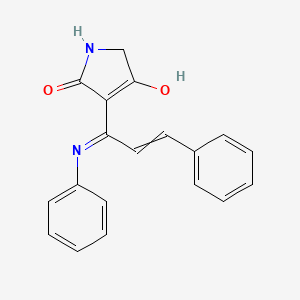
![N-[4-(2-Nitrophenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14585377.png)
